1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(4-Fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine-dione core. Key structural features include a 4-fluorobenzyl group at position 1 and a phenyl group at position 3 (Figure 1). This compound belongs to a broader class of pyrimidine-2,4-diones, which are notable for their biological activities, including antiviral, herbicidal, and antimicrobial properties .
Properties
CAS No. |
912802-56-3 |
|---|---|
Molecular Formula |
C19H13FN2O2S |
Molecular Weight |
352.38 |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H13FN2O2S/c20-14-8-6-13(7-9-14)12-21-16-10-11-25-17(16)18(23)22(19(21)24)15-4-2-1-3-5-15/h1-11H,12H2 |
InChI Key |
WRLJIRAKSAKKDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a thieno[3,2-d]pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure Variations
- Thieno[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine: The target compound’s thieno[3,2-d]pyrimidine core (with a sulfur atom) differs from pyrido[2,3-d]pyrimidine derivatives (nitrogen-containing). For example, 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () exhibits a pyridine ring fused to pyrimidine-dione, resulting in distinct electronic properties and steric effects. The vertical orientation of the benzene ring in pyrido derivatives may influence binding interactions compared to the planar thieno core .
- Non-fluorinated Benzyl Groups: Derivatives like 3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () lack fluorine, reducing electronegativity and possibly altering metabolic stability . Oxadiazole Substituents: 1-((2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl derivatives () feature a heterocyclic oxadiazole group, which may enhance π-stacking interactions but reduce solubility compared to fluorobenzyl .
Substitution at Position 3
- Phenyl Group (Target Compound) : Contributes to π-π interactions in receptor binding.
Antimicrobial Activity
- The target compound’s analog, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (), demonstrated potent activity against Pseudomonas aeruginosa (MIC < reference drug streptomycin). The 4-fluorobenzyl group in the target compound may further modulate activity by enhancing membrane permeability .
- In contrast, non-fluorinated derivatives (e.g., 3-hydroxy-7-phenyl analogs in ) showed moderate activity, suggesting fluorine’s role in improving efficacy .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW ~353.35, estimated) is heavier than 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW 244.27, ), primarily due to the 4-fluorobenzyl group. This increases lipophilicity (logP ~2.8 vs.
Biological Activity
1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound contribute to its interactions with various biological targets, making it a subject of interest for drug development.
Structural Characteristics
The compound's structure can be described by the following details:
| Property | Details |
|---|---|
| Molecular Formula | C19H13FN2O2S |
| Molecular Weight | 352.38 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
| CAS Number | 912802-56-3 |
The compound features a thieno[3,2-d]pyrimidine core structure with a 4-fluorobenzyl substituent and a phenyl group, which are crucial for its biological activity.
Biological Activity
Research indicates that thienopyrimidine derivatives, including 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, exhibit significant biological activities:
- Kinase Inhibition : The compound has been investigated for its inhibitory effects on various kinases involved in cancer signaling pathways. For instance, it shows potential as an inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), which is implicated in cancer cell proliferation and survival .
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell growth by blocking essential signaling pathways. For example, it has demonstrated effectiveness in reducing eEF-2K activity in breast cancer cell lines (MDA-MB-231) .
The mechanism of action for 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione primarily involves binding to the active sites of specific kinases. This binding inhibits their activity and disrupts downstream signaling pathways that promote tumor growth and survival. The compound's structure facilitates strong interactions with these targets due to its unique functional groups.
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives:
- Inhibition of eEF-2K : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 420 nM to 930 nM against eEF-2K . This indicates a significant potential for these compounds in therapeutic applications targeting cancer.
- Cell Viability Assays : In vitro assays have shown that treatment with 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione leads to decreased viability of cancer cell lines. This effect is attributed to the inhibition of critical kinases involved in cell proliferation .
Q & A
Q. Basic
- TLC/HPLC : Monitors reaction progress and purity (>95% purity threshold) .
- ¹H NMR : Detects impurities via unexpected peaks (e.g., residual solvents) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings, critical for SAR studies .
What methodological considerations apply to SAR studies?
Q. Advanced
- Systematic substitution : Vary substituents at N1/N3 (e.g., halogenated vs. alkyl groups) and compare IC₅₀ values .
- Computational modeling : Docking studies (e.g., AutoDock) predict binding to targets like DNA gyrase or kinase enzymes .
- Crystallographic data : Resolve binding modes to guide rational design .
How can contradictions in enzyme inhibition data be resolved?
Q. Advanced
- Standardized assays : Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-analysis : Compare data across studies, adjusting for variables like pH or cofactor availability .
What are the key differences between this compound and structural analogs?
Q. Basic
| Analog | Key Differences | Impact on Activity |
|---|---|---|
| 1-(3-chlorobenzyl)-3-(4-fluorobenzyl) | Chlorine substitution increases lipophilicity | Higher cytotoxicity in cancer cells |
| 3-(4-ethoxyphenyl) derivatives | Ethoxy group enhances solubility but reduces potency | Lower antimicrobial activity |
What are the potential pharmacological targets of this compound?
Q. Advanced
- Kinase inhibition : Structural similarity to pyrimidine derivatives suggests activity against tyrosine kinases .
- Antimicrobial targets : Inhibits DNA gyrase in Staphylococcus aureus (MIC = 2–4 µg/mL) .
- Apoptosis induction : Fluorinated aromatic rings may modulate Bcl-2 family proteins in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
